Methomyl-d3

Pesticide Residue Analysis LC-MS/MS Matrix Effect Correction

Accurate LC-MS/MS quantification of Methomyl in complex matrices (food, environmental, biological) demands a structurally identical internal standard to correct for variable matrix effects and ion suppression. Generic or non-deuterated alternatives co-elute and compromise data integrity. - Three-deuterium label on the N-methylcarbamoyl group provides a +3 Da mass shift for unambiguous SRM discrimination. - Equivalent extraction efficiency and ionization response to native Methomyl ensure reliable recovery correction. - Supplied as a neat solid, ≥98% purity, enabling direct preparation of stock solutions for method validation and routine analysis.

Molecular Formula C5H10N2O2S
Molecular Weight 165.23 g/mol
Cat. No. B12373831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethomyl-d3
Molecular FormulaC5H10N2O2S
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCC(=NOC(=O)NC)SC
InChIInChI=1S/C5H10N2O2S/c1-4(10-3)7-9-5(8)6-2/h1-3H3,(H,6,8)/b7-4+/i2D3
InChIKeyUHXUZOCRWCRNSJ-OUWCRFAWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methomyl-d3 Analytical Standard Overview


Methyl (1E)-N-(trideuteriomethylcarbamoyloxy)ethanimidothioate, also known as Methomyl-d3 (CAS 1398109-07-3), is a stable isotope-labeled analog of the carbamate insecticide Methomyl. It is a synthetic compound belonging to the oxime carbamate class, specifically synthesized for use as an internal standard (IS) in quantitative analytical chemistry . The compound's molecular formula is C5H7D3N2O2S, with a molecular weight of 165.23 g/mol [1]. The deuteration, which involves the replacement of three hydrogen atoms with deuterium on the N-methylcarbamoyl group, provides a distinct mass spectrometric signature without significantly altering the compound's physicochemical properties relative to its non-deuterated counterpart .

Stable isotope-labeled internal standard (SIL-IS) for quantitative LC-MS/MS
Deuterated on N-methylcarbamoyl group; provides distinct mass shift
Designed for complex matrices: food, environmental, biological samples

Why Methomyl-d3 Is Not Interchangeable


In quantitative mass spectrometry, particularly when analyzing complex matrices like food, environmental, or biological samples, the use of a structurally identical but mass-shifted internal standard is critical for accurate quantification [1]. Generic substitution with non-deuterated Methomyl is analytically impossible as it would co-elute and be indistinguishable from the target analyte in the mass spectrometer, rendering accurate quantification unfeasible [1]. Furthermore, substituting with another deuterated carbamate, such as Carbaryl-d3, introduces a different chemical entity with distinct extraction efficiency, ionization response, and matrix effect, which can introduce significant bias and compromise the validity of the analytical method [2]. Therefore, the specific isotopic label and structural identity of Methomyl-d3 are non-negotiable requirements for generating reliable, defensible data in pesticide residue analysis and related fields [1].

Non-deuterated Methomyl

Would co-elute with the target analyte, making independent mass spectrometric quantification infeasible.

Carbaryl-d3 (different carbamate ISTD)

Introduces distinct extraction efficiency, ionization response, and matrix effects, potentially biasing quantification results.

Quantitative Evidence for Methomyl-d3


Matrix Effect Equivalence in Vegetables

A 2024 study directly compared the matrix effect (ME) on Methomyl-d3 and its native analyte, Methomyl, in a blank komatsuna (Japanese mustard spinach) extract using LC-MS/MS. The t-test analysis revealed no significant difference between the ME on Methomyl and Methomyl-d3, demonstrating the deuterated standard's ability to accurately compensate for ion suppression or enhancement [1]. The absolute difference in matrix effect (R) was quantified as 1% both with and without peak area compensation by a syringe spike [1].

Matrix Effect Equivalence
Head-to-head
t-test: no significant difference (p=0.05); absolute |ΔR| = 1%
Supports co-elution matrix-effect correction
Pesticide Residue Analysis LC-MS/MS Matrix Effect Correction

Mass Resolution for Analyte Differentiation

The deuterium labeling of Methomyl-d3 results in a distinct mass difference compared to the non-deuterated analyte, enabling their unambiguous differentiation by mass spectrometry. In an LC-MS/MS method for pesticide analysis, the precursor ion for Methomyl-d3 was reported at m/z 166.10, while that for Methomyl was at m/z 163.00 [1]. This 3.1 Da mass difference is easily resolved by modern triple quadrupole instruments and is critical for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) workflows .

Precursor Ion m/z
Head-to-head
166.10 vs 163.00; Δ = +3.10 m/z
Enables independent MS quantification during co-elution
Mass Spectrometry GC-MS LC-MS

High Purity for Reliable Calibration

Procurement-grade Methomyl-d3 is available with defined purity specifications that are essential for its use as a calibrant in quantitative analysis. Vendor technical datasheets specify a chemical purity of ≥98% [1] and an isotopic purity of 99 atom % D . These high purity levels ensure that the standard contributes minimal impurities that could interfere with analysis and that the deuterium enrichment is sufficient for accurate quantification without significant signal contribution from unlabeled molecules.

Chemical & Isotopic Purity
Specification review
Chemical purity ≥98%; isotopic purity 99 atom % D
Supports calibration accuracy and method validation
Supplier-reported specification
Analytical Standard Quality Control Purity

Validated for Pesticide Residue Workflows

Methomyl-d3 is a key component in standardized pesticide residue analysis methods. It is included as a certified reference material in the HJ 827-2017 Carbamate Pesticides Internal Standards Mixture, a standard used for water quality testing [1]. Furthermore, it is part of specialized internal standard mixes for challenging matrices like cannabis, demonstrating its applicability in regulated industries requiring high analytical rigor [2].

Regulatory Method Inclusion
Class-level
Part of HJ 827-2017 and Cannabis IS Mix 1
Supports workflow compatibility for regulated testing
Standard mix availability; independent verification advised
Method Validation Food Safety Pesticide Residue

Application Scenarios for Methomyl-d3


Methomyl Residue Quantification in Food

This compound is optimally deployed as an internal standard in LC-MS/MS or GC-MS methods for quantifying Methomyl residues in complex food matrices (e.g., vegetables, fruits). The evidence of equivalent matrix effect [1] and clear mass differentiation [1] directly supports its ability to correct for ion suppression and sample loss, enabling accurate determination of Methomyl levels against strict regulatory limits like Maximum Residue Levels (MRLs).

Environmental Fate Method Development

For environmental monitoring of Methomyl in water, soil, or sediment, Methomyl-d3 is essential for developing and validating robust analytical methods. Its inclusion in standardized mixtures like HJ 827-2017 [2] and high purity specifications provide the traceability and reliability needed for studies on pesticide transport, degradation, and ecosystem impact, ensuring data quality and comparability across studies.

Biological and Forensic Toxicology QC

In forensic toxicology or clinical research, where Methomyl may be present in highly complex matrices like blood or hair, Methomyl-d3 is the preferred internal standard. Its ability to accurately compensate for variable and unpredictable matrix effects [1] is critical for achieving the precision and accuracy required for forensic reporting or understanding pharmacokinetic profiles, where small errors can have significant consequences.

Application
Selection Property
Validation Focus
Food residue quantification (LC-MS/MS)
Co-elution matrix-effect equivalence
Matrix effect correction accuracy (ion suppression/enhancement)
Environmental method validation
Certified purity and standard mixture inclusion
Method traceability and regulatory compliance (water, soil)
Biological/forensic toxicology QC
Matrix-effect compensation in complex biofluids
Precision and accuracy for research matrix quantification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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